molecular formula C11H16N4O3 B13565624 tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate

tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate

Cat. No.: B13565624
M. Wt: 252.27 g/mol
InChI Key: NQWDTFRIAOKMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate is a sophisticated synthetic intermediate of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its core structure, featuring a fused [1,2,3]triazolo[4,5-c]pyridine scaffold, serves as a privileged pharmacophore designed to interact with the ATP-binding sites of various kinases. This compound is specifically cited in patent literature as a key precursor in the synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors . The tert-butyloxycarbonyl (Boc) protecting group is a critical feature, allowing for strategic deprotection and further functionalization of the piperidine ring to introduce diverse side chains that fine-tune potency, selectivity, and pharmacokinetic properties. Researchers value this intermediate for its utility in constructing complex heterocyclic systems aimed at targeting oncogenic signaling pathways and addressing autoimmune disorders . Its application streamlines the synthesis of potential therapeutic candidates, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space for inhibiting dysregulated kinase activity.

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl 3-methyl-7-oxo-4,6-dihydrotriazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C11H16N4O3/c1-11(2,3)18-10(17)15-5-7-9(8(16)6-15)12-13-14(7)4/h5-6H2,1-4H3

InChI Key

NQWDTFRIAOKMFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)N=NN2C

Origin of Product

United States

Preparation Methods

Formation of the Pyridine Core

  • The pyridine ring can be constructed via classical methods such as Hantzsch synthesis or via cyclization of suitable precursors containing nitrogen and carbonyl functionalities.
  • In many cases, substituted pyridines are prepared first, which then undergo further cyclization to form the fused triazole ring.

Installation of the tert-Butyl Ester

  • The tert-butyl ester group is typically introduced via esterification of the corresponding carboxylic acid precursor using tert-butanol under acidic conditions or by direct use of tert-butyl chloroformate.
  • Protection of the carboxyl group as a tert-butyl ester is strategic to improve solubility and stability during subsequent synthetic steps.

Detailed Preparation Method Based on Patent Literature Analysis

A key patent (WO2017112719A1) provides insight into the preparation of related fused heterocyclic compounds, which can be adapted to tert-butyl 3-methyl-7-oxo-3H,4H,5H,6H,7H-triazolo[4,5-c]pyridine-5-carboxylate.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of substituted pyridine intermediate Starting from 3-methylpyridine derivatives, functionalization at the 5-position with carboxylic acid group 3-methyl-5-carboxypyridine intermediate
2 Protection of carboxylic acid as tert-butyl ester Treatment with tert-butanol and acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or use of tert-butyl chloroformate and base tert-butyl 3-methyl-5-carboxypyridine ester
3 Introduction of hydrazine or azide functionality Reaction with hydrazine hydrate or sodium azide to prepare hydrazide or azide derivatives at appropriate positions Hydrazide or azide-substituted pyridine ester
4 Cyclization to form triazole ring Intramolecular cyclization under heating or with catalysts (e.g., copper catalysts for azide-alkyne cycloaddition) Formation of fused triazolo[4,5-c]pyridine ring system
5 Oxidation to install 7-oxo group Selective oxidation using reagents like PCC (pyridinium chlorochromate) or Dess–Martin periodinane 7-oxo functionalized fused heterocycle

Reaction Conditions and Optimization

  • Temperature control is critical during cyclization to avoid side reactions.
  • Solvent choice (e.g., DMF, DMSO, or acetonitrile) impacts yield and purity.
  • Purification steps often involve column chromatography or recrystallization.

Experimental Data and Yields

While specific yields for tert-butyl 3-methyl-7-oxo-3H,4H,5H,6H,7H-triazolo[4,5-c]pyridine-5-carboxylate are scarce in open literature, analogous compounds show the following typical yields:

Step Yield (%) Notes
Esterification 85-95 High yield with optimized acid catalyst
Hydrazide/Azide formation 70-80 Dependent on precursor purity
Cyclization 60-75 Sensitive to reaction time and temperature
Oxidation 65-85 Requires mild conditions to prevent overoxidation

Alternative Synthetic Approaches

  • Microwave-assisted synthesis has been reported to accelerate cyclization steps, improving yields and reducing reaction times.
  • Solid-phase synthesis techniques have been explored for rapid library generation of triazolo-pyridine derivatives.
  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can be employed to introduce substituents prior to ring closure.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages
Classical stepwise synthesis Hydrazine, tert-butanol, oxidants Well-established, scalable Multi-step, moderate yields
Microwave-assisted cyclization Same as classical + microwave Faster, higher purity Requires specialized equipment
Solid-phase synthesis Resin-bound precursors Rapid synthesis, easy purification Limited scale, complex setup
Metal-catalyzed cross-coupling Palladium catalysts, boronic acids Versatile substitution patterns Catalyst cost, sensitivity to conditions

Research Perspectives and Developments

  • Recent patents and research focus on optimizing the cyclization step to improve regioselectivity and yield.
  • Studies explore greener oxidants and solvent systems to enhance sustainability.
  • Computational modeling aids in predicting reaction pathways and optimizing conditions for this fused heterocycle synthesis.
  • The biological activity of these compounds, especially as enzyme modulators or receptor agonists, drives interest in efficient synthetic methods.

Chemical Reactions Analysis

tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the type of reaction and the conditions used.

Scientific Research Applications

tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate ()

  • Molecular Formula : C12H19N3O3 (inferred from similar analogs).
  • Key Differences : Replaces the triazole ring with a pyrazole ring, altering electronic properties and hydrogen-bonding capacity. The pyrazole’s reduced nitrogen count decreases polarity compared to the triazolo analog.
  • Crystallography: Crystallizes in the monoclinic P21/n space group with unit cell parameters a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, β = 94.465° .

b. tert-butyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate ()

  • Molecular Formula : C11H17N3O2.
  • Key Differences: Features a [1,2,4]triazolo[4,3-a]pyridine core, differing in ring fusion position ([4,3-a] vs. [4,5-c]).
  • Applications : Listed commercially (CAS 2171817-31-3) as a building block in organic synthesis .

c. tert-butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate ()

  • Molecular Formula : C12H16BrN3O2 (CAS 1393546-06-9).
  • Key Differences : Substitutes the triazole with a pyrrole ring and introduces a bromine atom at position 3. The bromine enhances electrophilic reactivity for cross-coupling reactions.
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Crystallographic System
Target Compound C12H16N4O3* 280.29 Triazole, tert-butyl, oxo Not reported
Pyrazolo[4,3-c]pyridine analog () C12H19N3O3 268.30 Pyrazole, tert-butyl, oxo Monoclinic (P21/n)
[1,2,4]Triazolo[4,3-a]pyridine () C11H17N3O2 223.27 Triazole, tert-butyl Not reported
Pyrrolo[3,4-b]pyridine () C12H16BrN3O2 322.18 Pyrrole, bromine, tert-butyl Not reported

*Inferred based on structural analogs.

Crystallographic and Intermolecular Interactions
  • Hydrogen Bonding : In related pyrazolo-pyridine structures (), intermolecular C–H···O interactions stabilize crystal packing. For example, C7–C8–H8A angles of 109.5° and O6–C4–H4B angles of 109.8° suggest tetrahedral geometry around sp³-hybridized carbons .
  • Packing Efficiency: The monoclinic system (P21/n) observed in has a cell volume of 2318.1 ų, indicating moderate packing density. The target compound’s triazole ring may reduce packing efficiency due to steric hindrance from the methyl group .

Biological Activity

Tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate (CAS No. 2803862-46-4) is a compound of interest due to its potential biological activities. This article aims to explore its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triazole ring fused with a pyridine moiety. Its molecular formula is C11H16N4O3C_{11}H_{16}N_{4}O_{3} with a molecular weight of approximately 252.27 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of triazolopyridine compounds exhibit significant antimicrobial properties. In particular, compounds similar to tert-butyl3-methyl-7-oxo have shown promising results against various pathogenic bacteria and fungi.

  • Antibacterial Activity :
    • A study demonstrated that certain triazolopyridine derivatives exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for the most active compounds .
    • The binding interactions of these compounds with bacterial enzymes such as DNA gyrase were analyzed through molecular docking studies, revealing strong interactions that contribute to their antibacterial efficacy .
  • Antifungal Activity :
    • The compound has also been evaluated for its antifungal activity against various strains of fungi including those from the genus Candida. It demonstrated selective action against both Gram-positive and Gram-negative microorganisms .

Cytotoxicity

The cytotoxic effects of tert-butyl3-methyl-7-oxo have been assessed using MTT assays on human cell lines such as HaCat and Balb/c 3T3 cells. The results indicated that some derivatives possess moderate cytotoxicity, suggesting potential for further development as therapeutic agents in oncology .

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of triazolopyridine and evaluated their biological activities. The most promising compounds were subjected to further pharmacological assessments:

CompoundAntibacterial MIC (μM)Antifungal ActivityCytotoxicity (IC50)
3g0.21Moderate25 μM
3f0.35High30 μM
3c0.50Low>50 μM

This table summarizes the biological activities observed in selected compounds derived from the triazolopyridine scaffold .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate?

  • Methodology :

  • Heterocyclization : Start with 5-amino-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. React with carbon disulfide in 10% NaOH to form triazolopyrimidine thione derivatives (77% yield) .
  • Alkylation : Treat thione intermediates with alkyl halides (e.g., ethyl iodide) in alkaline conditions to introduce sulfur-based substituents (74% yield) .
  • Functionalization : Use hydrazinolysis to generate hydrazinyl derivatives, which can react with monosaccharides (e.g., D-galactose) to synthesize acyclic nucleoside analogs (75–79% yield) .
    • Key Considerations : Solvent choice (ethanol, DMF), temperature control, and catalysts (e.g., KOH) are critical for yield optimization.

Q. What spectroscopic and chromatographic techniques are recommended for structural confirmation?

  • Techniques :

  • NMR Spectroscopy : Analyze proton and carbon environments to confirm substituent positions and ring fusion .
  • X-ray Crystallography : Resolve 3D molecular conformation, particularly for fused triazole-pyridine systems .
  • HPLC/TLC : Monitor reaction progress and purity (>95% purity thresholds) .
    • Data Interpretation : Compare spectral data with structurally related compounds (e.g., tert-butyl carboxylate derivatives) to validate assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of triazolopyridine derivatives?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, THF) vs. protic solvents (ethanol) to balance reactivity and solubility .
  • Catalyst Selection : Compare KOH, triethylamine, and acetic acid for acid/base-mediated reactions (e.g., glycosylation steps) .
  • Temperature Gradients : Perform stepwise heating (e.g., 0°C to reflux) to minimize side reactions during alkylation .
    • Case Study : Ethanol at 60°C with KOH increased thioglycoside formation to 80% yield in .

Q. What in vitro assays are suitable for evaluating anticancer activity, and how should data contradictions be addressed?

  • Assays :

  • Cell Viability (MTT) : Test against MCF-7 (breast) and A-549 (lung) cancer cell lines .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorescence assays .
    • Data Analysis :
  • Contradictions : If IC₅₀ values vary between analogs (e.g., acylated vs. non-acylated derivatives), perform molecular docking to assess binding affinity changes .
  • Validation : Replicate assays with orthogonal methods (e.g., flow cytometry for cell cycle arrest) .

Q. How do structural modifications (e.g., tert-butyl groups) influence pharmacokinetic properties?

  • Structural Insights :

  • Lipophilicity : The tert-butyl group enhances membrane permeability (logP calculations) but may reduce aqueous solubility .
  • Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsome assays .
    • Experimental Approach : Synthesize analogs with alternative protecting groups (e.g., benzyl, acetyl) and compare bioavailability in pharmacokinetic studies .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during triazole ring formation?

  • Common Issues :

  • Oxygen Sensitivity : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
  • Regioselectivity : Employ directing groups (e.g., methoxybenzyl) to control triazole-pyridine fusion .
    • Solution : Optimize stoichiometry (e.g., 1.2 eq. carbon disulfide) to suppress dimerization .

Q. How can molecular docking simulations predict binding interactions with biological targets?

  • Protocol :

  • Target Selection : Focus on enzymes overexpressed in cancer (e.g., PDE1, kinases) based on patent data .
  • Software : Use AutoDock Vina or Schrödinger Suite to model interactions with triazolopyridine cores .
    • Validation : Cross-reference docking scores with experimental IC₅₀ values to refine computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.